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molecular formula C11H13NO2S B8450986 Isopropyl(4-nitro-2-vinylphenyl)sulfane

Isopropyl(4-nitro-2-vinylphenyl)sulfane

Cat. No. B8450986
M. Wt: 223.29 g/mol
InChI Key: IHEIRVZLEKMFET-UHFFFAOYSA-N
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Patent
US08513151B2

Procedure details

Methyl triphenylphosphonium iodide (1.57 g, 3.88 mmol) was dissolved in 25 mL ether in a 50 mL round-bottomed flask at 0° C. under dry nitrogen. To the mixture was added in one portion potassium tert-butoxide (0.47 g, 4.16 mmol) and it was stirred for 10 min at room temperature. 2-(isopropylthio)-5-nitrobenzaldehyde (0.62 g, 2.77 mmol) was added in one portion at 0° C. and the reaction mixture was stirred for additional 4 h at room temperature. The mixture was added to 100 mL of saturated sodium bicarbonate solution, and then was extracted with 3×50 mL portions of ether. The extracts were dried with magnesium sulfate and evaporated. The crude product was further purified by chromatography on silica gel using 4:1 petroleum ether 60-80 and ether as eluent. Yield: 0.50 g, 81%, yellow oil. 1H NMR (200 MHz, CDCl3): δ 1.37 (d, J=6.6 Hz, 6H), 3.56 (septet, J=6.6 Hz, 1H), 5.50 (dd, J=0.9, 10.9 Hz, 1H), 5.80 (dd, J=0.9, 17.2 Hz, 1H), 7.09 (dd, J=10.9, 17.2 Hz, 1H), 7.40 (d, J=8.7 Hz, 1H), 8.04 (dd, J=2.5, 8.7 Hz, 1H), 8.30 (d, J=2.5 Hz, 1H) ppm. 13C NMR (50 MHz, CDCl3): δ 22.8, 37.1, 518.4, 120.9, 122.3, 128.2, 132.8, 138.4, 144.5, 145.5.
Quantity
1.57 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.47 g
Type
reactant
Reaction Step Two
Quantity
0.62 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[I-].[CH3:2][P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.CC(C)([O-])C.[K+].[CH:28]([S:31][C:32]1[CH:39]=[CH:38][C:37]([N+:40]([O-:42])=[O:41])=[CH:36][C:33]=1[CH:34]=O)([CH3:30])[CH3:29].C(=O)(O)[O-].[Na+]>CCOCC>[CH:28]([S:31][C:32]1[CH:39]=[CH:38][C:37]([N+:40]([O-:42])=[O:41])=[CH:36][C:33]=1[CH:34]=[CH2:2])([CH3:30])[CH3:29] |f:0.1,2.3,5.6|

Inputs

Step One
Name
Quantity
1.57 g
Type
reactant
Smiles
[I-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
25 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0.47 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Three
Name
Quantity
0.62 g
Type
reactant
Smiles
C(C)(C)SC1=C(C=O)C=C(C=C1)[N+](=O)[O-]
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 10 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for additional 4 h at room temperature
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
was extracted with 3×50 mL portions of ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracts were dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was further purified by chromatography on silica gel using 4:1 petroleum ether 60-80 and ether as eluent

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
C(C)(C)SC1=C(C=C(C=C1)[N+](=O)[O-])C=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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